4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method includes the Suzuki coupling reaction, which involves the reaction of 4-bromo-5-methylthiophen-2-ylboronic acid with an appropriate aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines in ethanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromo-5-methylthiophen-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a benzamide moiety.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Features a pyridine ring and is used in similar applications.
Uniqueness
4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its combination of a thiophene ring and a thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C14H10BrN3OS2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C14H10BrN3OS2/c1-8-2-7-11(20-8)12-16-14(21-18-12)17-13(19)9-3-5-10(15)6-4-9/h2-7H,1H3,(H,16,17,18,19) |
InChI Key |
CLBZMRHNASRVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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